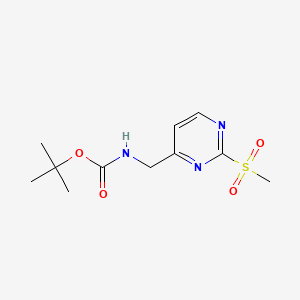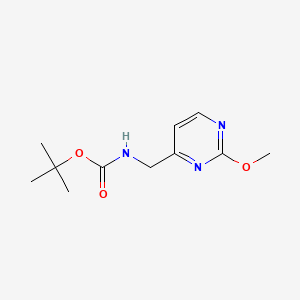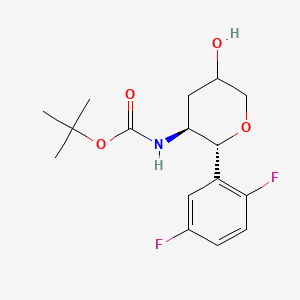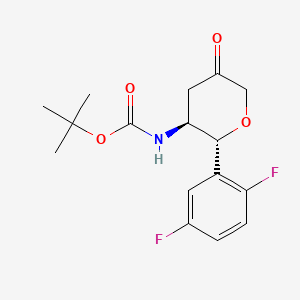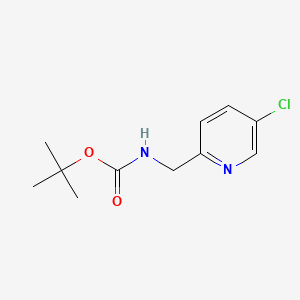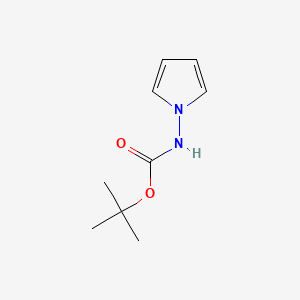
Tert-Butyl-1H-Pyrrol-1-ylcarbamate
Übersicht
Beschreibung
Tert-butyl 1H-pyrrol-1-ylcarbamate is an organocarbamate compound . It is also known as TBPC.
Molecular Structure Analysis
The molecular formula of Tert-butyl 1H-pyrrol-1-ylcarbamate is C9H14N2O2 . The average mass is 182.220 Da and the monoisotopic mass is 182.105530 Da .
Physical And Chemical Properties Analysis
Tert-butyl 1H-pyrrol-1-ylcarbamate has a density of 1.1±0.1 g/cm3 . The index of refraction is 1.505 . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor . It has 3 freely rotating bonds . The polar surface area is 43 Å2 . The polarizability is 20.1±0.5 10-24 cm3 . The surface tension is 35.8±7.0 dyne/cm . The molar volume is 171.0±7.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
„Tert-Butyl-1H-Pyrrol-1-ylcarbamate“ ist eine chemische Verbindung mit der CAS-Nummer: 937046-95-2. Es hat ein Molekulargewicht von 182,22 und eine lineare Formel von C9H14N2O2 . Es ist ein Feststoff bei Raumtemperatur.
Sicherheit und Gefahren
Die verfügbaren Sicherheitsinformationen zeigen, dass „this compound“ beim Verschlucken schädlich sein kann (Gefahrhinweis: H302). Vorsichtsmaßnahmen beinhalten das Vermeiden des Einatmens von Staub/Rauch/Gas/Nebel/Dämpfen/Sprühnebel und gründliches Waschen nach dem Umgang (Vorsichtsmaßnahmen: P280-P305+P351+P338).
Enantioselektive Synthese von Pyrrolidinen
Eine bedeutende Anwendung von „this compound“-Derivaten findet sich in der enantioselektiven Synthese von N-tert-Butyl-disubstituierten Pyrrolidinen. Dieser Prozess wird durch eine Nitrilanion-Cyclisierungsstrategie erleichtert, die sowohl praktisch als auch effizient ist.
Vielseitigkeit bei der Herstellung chiraler Pyrrolidin-Derivate
Zukünftige Richtungen
Was zukünftige Richtungen betrifft, ist es ohne spezifischen Kontext schwierig vorherzusagen. Die Verwendung und das Studium von „this compound“ würden wahrscheinlich von den Bedürfnissen der wissenschaftlichen und industriellen Gemeinschaft abhängen. Wenn die Verbindung beispielsweise vielversprechende Eigenschaften zeigt, könnte sie für potenzielle Anwendungen weiter untersucht werden.
Safety and Hazards
Tert-butyl 1H-pyrrol-1-ylcarbamate is labeled with the GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The precautionary statement is P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Eigenschaften
IUPAC Name |
tert-butyl N-pyrrol-1-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)10-11-6-4-5-7-11/h4-7H,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOTVVAIWOCYFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678242 | |
| Record name | tert-Butyl 1H-pyrrol-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937046-95-2 | |
| Record name | 1,1-Dimethylethyl N-1H-pyrrol-1-ylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937046-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 1H-pyrrol-1-ylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937046952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl 1H-pyrrol-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 1H-pyrrol-1-ylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
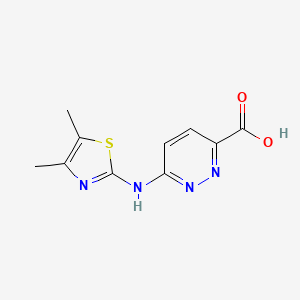
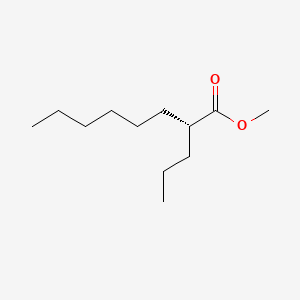
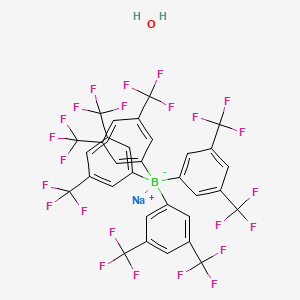
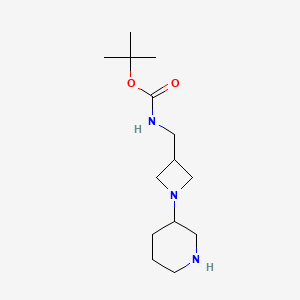
![[(2R,3S,5R)-5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B592095.png)

